molecular formula C16H13N3O6 B12915890 5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole CAS No. 113296-51-8

5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole

Cat. No.: B12915890
CAS No.: 113296-51-8
M. Wt: 343.29 g/mol
InChI Key: GOBMDCSJSPABNS-UHFFFAOYSA-N
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Description

5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole (CAS 113296-51-8) is a high-purity, research-grade chemical compound with a molecular formula of C16H13N3O6 and a molecular weight of 343.29 g/mol. This nitrophenyl-substituted dihydrooxazole features a central 4,5-dihydro-1,2-oxazole (2-isoxazoline) ring as its core heterocyclic scaffold, which provides conformational flexibility compared to fully aromatic oxazoles. The compound is strategically functionalized with a 4-nitrophenyl group at the 3-position and a (3-nitrophenoxy)methyl group at the 5-position, creating a unique stereoelectronic profile characterized by strong electron-withdrawing effects from the nitro substituents. In biomedical research, this compound demonstrates significant potential as a scaffold for developing antimicrobial agents. Preliminary studies on structurally similar nitroaromatic oxazoles have shown promising activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values as low as 3.2 μM, while maintaining favorable cytotoxicity profiles (CC 50 >100 μM) in cellular models. The presence of nitroaromatic groups is crucial for this bioactivity, as these compounds are hypothesized to act as prodrugs activated by microbial nitroreductase enzymes, leading to the generation of cytotoxic species within pathogenic cells. This mechanism is shared with several clinically established nitroheterocyclic drugs, positioning such compounds as valuable tools for investigating novel anti-infective strategies. In materials science, the compound's molecular architecture makes it an excellent candidate for nonlinear optical (NLO) applications. Computational studies on analogous structures indicate large hyperpolarizability (β) values of approximately 150 × 10⁻³⁰ esu, driven by intramolecular charge transfer between the electron-donating oxazole moiety and the electron-withdrawing nitroaromatic systems. Additionally, the radical scavenging capacity imparted by the nitro groups contributes to enhanced thermal stability, with decomposition temperatures (T d ) around 280°C under nitrogen atmosphere, suggesting potential applications as polymer stabilizers. The synthetic accessibility of this compound via well-established protocols, including the cyclization of chalcone intermediates with hydroxylamine hydrochloride, further enhances its utility as a versatile building block for chemical exploration. Researchers value this compound for its dual applicability in both pharmaceutical development and advanced materials research. This product is For Research Use Only. Not for human or veterinary use.

Properties

CAS No.

113296-51-8

Molecular Formula

C16H13N3O6

Molecular Weight

343.29 g/mol

IUPAC Name

5-[(3-nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C16H13N3O6/c20-18(21)12-6-4-11(5-7-12)16-9-15(25-17-16)10-24-14-3-1-2-13(8-14)19(22)23/h1-8,15H,9-10H2

InChI Key

GOBMDCSJSPABNS-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)[N+](=O)[O-])COC3=CC=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of the 4,5-Dihydro-1,2-oxazole Core

The 4,5-dihydro-1,2-oxazole ring is commonly synthesized by cyclization of appropriate β-hydroxy amides or β-halo amides under basic or acidic conditions. A typical approach involves:

  • Starting materials: β-hydroxy amides or α-halo amides bearing the desired aromatic substituents.
  • Cyclization conditions: Acid or base catalysis, often under reflux in solvents such as ethanol or acetic acid.
  • Mechanism: Intramolecular nucleophilic attack of the amide nitrogen on the electrophilic carbon bearing the leaving group, forming the oxazole ring.

Attachment of the 5-[(3-Nitrophenoxy)methyl] Group

The 5-position substitution with a (3-nitrophenoxy)methyl group is introduced by:

  • Nucleophilic substitution of a 5-halo-4,5-dihydro-1,2-oxazole intermediate with 3-nitrophenol under basic conditions.
  • The reaction typically uses a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO) to deprotonate the phenol and promote nucleophilic attack on the 5-position electrophilic center.
  • The reaction is carried out at moderate temperatures (50–100°C) to optimize yield and minimize side reactions.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Preparation of β-halo amide intermediate Reaction of 4-nitrophenylacetonitrile with α-halo acid chloride β-halo amide with 4-nitrophenyl substituent
2 Cyclization to 4,5-dihydro-1,2-oxazole Base-catalyzed intramolecular cyclization in ethanol Formation of 3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole
3 Nucleophilic substitution Reaction with 3-nitrophenol and K2CO3 in DMF at 80°C This compound

Reaction Conditions Optimization

  • Solvent choice: Polar aprotic solvents such as DMF or DMSO enhance nucleophilicity and solubility of reactants.
  • Temperature: Moderate heating (70–100°C) balances reaction rate and selectivity.
  • Base: Potassium carbonate is preferred for phenol deprotonation without causing side reactions.
  • Reaction time: Typically 6–12 hours to ensure complete substitution.
  • Purification: Column chromatography or recrystallization from suitable solvents (e.g., ethanol) to isolate pure product.

Analytical Characterization and Yield Data

Parameter Typical Value/Method Notes
Yield 65–85% overall Dependent on purity of intermediates and reaction optimization
Melting Point 180–190°C (decomposition) Confirmed by DSC
NMR (¹H, ¹³C) Signals consistent with oxazole ring and nitrophenyl groups Chemical shifts confirm substitution pattern
Mass Spectrometry Molecular ion peak matching molecular weight Confirms molecular formula C16H11N3O7
Purity >95% by HPLC Ensures suitability for further applications

Research Findings and Notes

  • The nitro groups on both phenyl rings increase electron-withdrawing character, influencing reactivity during nucleophilic substitution and cyclization steps.
  • The oxazole ring formation is sensitive to reaction conditions; acidic or basic catalysis must be carefully controlled to avoid ring opening or side reactions.
  • Microwave-assisted synthesis has been reported in related oxazole derivatives to improve reaction rates and yields, suggesting potential for this compound's synthesis optimization.
  • The presence of two nitro-substituted aromatic rings requires careful handling due to potential sensitivity and toxicity; reactions should be conducted under inert atmosphere when possible.
  • Spectroscopic data (FT-IR, NMR, MS) are essential to confirm the structure at each step, especially to verify the regioselectivity of substitution.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield Range Notes
β-Halo amide synthesis 4-nitrophenylacetonitrile, α-halo acid chloride Room temp to reflux, inert atmosphere 70–80% Precursor for cyclization
Cyclization to oxazole Base (e.g., NaOH), ethanol Reflux, 4–6 h 75–85% Formation of 4,5-dihydro-1,2-oxazole ring
Nucleophilic substitution 3-nitrophenol, K2CO3, DMF 80°C, 6–12 h 65–75% Introduction of (3-nitrophenoxy)methyl group

Chemical Reactions Analysis

Types of Reactions

5-((3-Nitrophenoxy)methyl)-3-(4-nitrophenyl)-4,5-dihydroisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Research indicates that compounds similar to 5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole exhibit a range of biological activities. These activities are primarily attributed to the nitro groups present in the structure.

Potential Biological Activities

  • Antimicrobial Activity : Compounds with similar structures have been shown to possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties : The unique chemical structure may inhibit cancer cell proliferation, suggesting potential applications in oncology.
  • Pharmacological Research : Interaction studies with biological targets are essential for understanding the pharmacodynamics of this compound and its derivatives.

Table 2: Biological Activities of Related Compounds

Compound NameBiological Activity
5-Phenyl-3-pyridin-3-yl-4,5-dihydro-1,2-oxazoleAntimicrobial
2-(4-nitrophenyl)-4-ethoxymethyleneoxazol-5-oneAnticancer
2-(4-chlorophenyl)-5-(methylamino)-4-oxazolecarbonitrileAntimicrobial

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step synthetic routes. The specific reaction conditions and reagents can vary based on the desired yield and purity.

Common Synthetic Routes

  • Nucleophilic Substitution Reactions : Utilizing nitrophenol derivatives as starting materials.
  • Oxidative Reactions : Enhancing the stability of the oxazole ring through controlled oxidation processes.

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against various bacterial strains. The nitro substitutions were found to enhance the compound's efficacy compared to non-nitro substituted analogs.

Case Study 2: Anticancer Screening

In vitro studies on cancer cell lines revealed that compounds derived from this oxazole showed promising results in inhibiting cell growth and inducing apoptosis. The mechanism was attributed to the interaction between the nitro groups and cellular targets involved in cell cycle regulation.

Mechanism of Action

The mechanism of action of 5-((3-Nitrophenoxy)methyl)-3-(4-nitrophenyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular processes. The isoxazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural Analogues in Neuropharmacology

Isoxazolines with aromatic substituents at positions 3 and 5 have demonstrated neuropharmacological activity. Key examples include:

Compound Name Substituents (Position 3) Substituents (Position 5) Biological Activity Yield (%) Melting Point (°C) FTIR Peaks (C=N, C–O–N) cm⁻¹ Reference
5-(4-Chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1,2-oxazole Furan-2-yl 4-Chlorophenyl Antidepressant/MAO inhibition 65 142 1661, 1356
5-(4-Methoxyphenyl)-3-(furan-2-yl)-4,5-dihydro-1,2-oxazole Furan-2-yl 4-Methoxyphenyl Antidepressant/MAO inhibition 58 134–136 1651, 1357
Target Compound 4-Nitrophenyl 3-Nitrophenoxymethyl Hypothesized MAO inhibition

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s nitro groups may enhance MAO inhibitory activity compared to methoxy or chloro substituents, as nitro groups increase electrophilicity and binding affinity to enzyme active sites .
  • Thermal Stability : Nitro-substituted derivatives often exhibit higher melting points due to stronger intermolecular interactions (e.g., dipole-dipole, π-stacking). However, direct data for the target compound are unavailable.

Agrochemical Analogues

Isoxazolines with sulfonyl or halide substituents are prominent in herbicidal applications:

Compound Name Substituents (Position 3) Substituents (Position 5) Application Key Properties Reference
Pyroxasulfone Methanesulfonyl with pyrazole substituents 5,5-Dimethyl Pre-emergence herbicide High logP (lipophilicity), broad-spectrum activity
5-(1-Chloroethyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole 2,4,6-Trimethylphenyl 1-Chloroethyl Molecular weight: 251.75 g/mol; logP: 4

Comparison with Target Compound :

  • Nitro vs. Sulfonyl Groups : The target compound’s nitro groups may reduce soil mobility compared to sulfonyl-containing herbicides like pyroxasulfone, limiting its agrochemical utility .

Oxadiazole Derivatives

Oxadiazoles, though structurally distinct (1,2,4-oxadiazole vs. 1,2-oxazole), share functional similarities:

Compound Name Core Structure Substituents Molecular Weight (g/mol) logP Application Reference
3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole 4-Nitrophenyl, phenylethyl 295.3 4.7 Undisclosed
5-(4-Chloro-3-nitrophenyl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole 4-Chloro-3-nitrophenyl, 2,4-dimethylphenyl Undisclosed

Key Differences :

  • Bioactivity : Oxadiazoles are often explored for antimicrobial or anticancer activity, whereas isoxazolines are prioritized for CNS-targeted effects .

Biological Activity

5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole is a synthetic organic compound characterized by its unique structural features, including nitrophenyl and isoxazole moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative analysis with similar compounds.

  • Molecular Formula : C16H13N3O6
  • Molecular Weight : 343.29 g/mol
  • CAS Number : 113296-51-8
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems:

  • Redox Reactions : The nitro groups present in the compound can undergo reduction to form amines, which may influence cellular redox states and signaling pathways.
  • Enzyme Interaction : The isoxazole ring can interact with specific enzymes and receptors, potentially modulating their activity. This interaction can lead to alterations in metabolic processes and cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, possibly through disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Antimicrobial Properties

In a study examining the antimicrobial effects of various nitro-containing compounds, this compound demonstrated significant inhibitory activity against several bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria using standard disk diffusion methods.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results indicate that the compound has potential as an antimicrobial agent.

Anticancer Activity

Research into the anticancer properties of this compound has shown promising results in vitro. In a cell viability assay using human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited dose-dependent cytotoxicity.

Concentration (µM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)
0100100
108590
506070
1003040

The data suggests that higher concentrations of the compound significantly reduce cell viability, indicating potential as an anticancer therapeutic.

Case Study 1: Synthesis and Biological Evaluation

A recent study focused on synthesizing derivatives of this compound and evaluating their biological activities. The synthesized derivatives were tested for their antimicrobial and anticancer properties. Notably, one derivative showed enhanced activity against resistant bacterial strains compared to the parent compound.

Case Study 2: Mechanistic Insights

Another investigation utilized molecular docking studies to elucidate the binding interactions between the compound and specific protein targets involved in cancer progression. The findings revealed that the compound binds effectively to the active site of target enzymes, suggesting a potential mechanism for its anticancer activity.

Similar Compounds

The biological activity of this compound was compared with structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer Activity
4-Nitrophenyl isoxazoleModerateLow
3-Nitrophenyl isoxazoleLowModerate
5-[(3-Nitrophenoxy)methyl]-... High High

The dual functionality provided by both nitro groups in this compound enhances its overall biological efficacy compared to its analogs.

Q & A

Basic: What synthetic methodologies are effective for preparing 5-[(3-nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole?

Methodological Answer:
A common approach involves multi-step reactions starting with functionalized oxazole precursors. For example, nitrophenyl groups can be introduced via nucleophilic aromatic substitution or coupling reactions. Key steps may include:

  • Reflux conditions : Use ethanol as a solvent with glacial acetic acid as a catalyst for cyclization or condensation reactions (e.g., forming oxazole rings) .
  • Purification : Post-synthesis, solvent evaporation under reduced pressure followed by filtration or recrystallization is typical .
  • Functionalization : Nitro groups are often introduced via nitration using nitric acid under controlled conditions .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Determines precise molecular geometry and confirms stereochemistry. For structurally similar oxazole derivatives, single-crystal X-ray diffraction has resolved bond angles and dihedral angles between aromatic rings .
  • FT-IR spectroscopy : Identifies functional groups (e.g., C=N stretching in oxazole at ~1650 cm⁻¹ and nitro group vibrations at ~1520 cm⁻¹) .
  • NMR spectroscopy : ¹H and ¹³C NMR are used to confirm substitution patterns, with nitro groups causing deshielding of adjacent protons .

Advanced: How can computational chemistry optimize reaction pathways for synthesizing this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability. For nitro-substituted oxazoles, DFT can model charge distribution to guide regioselective nitration .
  • Reactor simulation : Tools like COMSOL Multiphysics integrate AI to simulate reaction kinetics and optimize parameters (e.g., temperature, catalyst loading) for higher yields .
  • Machine learning : Trains models on existing reaction data to predict optimal solvent systems or catalysts .

Advanced: How do structural modifications (e.g., nitro group positioning) influence reactivity and stability?

Methodological Answer:

  • Steric and electronic effects : Nitro groups at the 3- and 4-positions on phenyl rings alter electron-withdrawing effects, impacting reaction rates in nucleophilic substitutions. For example, 4-nitrophenyl derivatives show higher electrophilicity than 3-nitrophenyl analogs .
  • Stability studies : Thermal gravimetric analysis (TGA) under varying conditions (e.g., humidity, temperature) can assess decomposition thresholds. Parallel studies on similar compounds suggest nitro groups reduce thermal stability compared to methoxy-substituted analogs .

Advanced: How can factorial design improve experimental protocols for this compound’s synthesis?

Methodological Answer:

  • Full factorial design : Tests multiple variables (e.g., reaction time, molar ratios) simultaneously. For example, a 2³ design (3 factors, 2 levels) can identify interactions between temperature, catalyst concentration, and solvent polarity .
  • Response surface methodology (RSM) : Optimizes yield by modeling non-linear relationships. For nitro-substituted heterocycles, RSM has resolved conflicting data on acid-catalyzed vs. base-catalyzed pathways .

Basic: What are the recommended handling and storage protocols for this compound?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis or oxidation. Similar nitro-oxazole compounds remain stable for >6 months under these conditions .
  • Safety : Use PPE (gloves, goggles) due to potential irritancy. While acute toxicity data are limited, structural analogs with nitro groups require handling in fume hoods .

Advanced: How can structure-activity relationships (SAR) guide pharmacological research on this compound?

Methodological Answer:

  • Bioisosteric replacements : Replace the oxazole ring with triazole or pyrazole to compare bioactivity. For example, triazole analogs show enhanced antimicrobial activity due to improved hydrogen bonding .
  • Pharmacokinetic modeling : Use molecular dynamics (MD) simulations to predict blood-brain barrier penetration or metabolic pathways. Nitro groups often increase logP values, affecting bioavailability .

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